molecular formula C6H14N2O2 B14318965 5-Amino-N-(hydroxymethyl)pentanamide CAS No. 112471-79-1

5-Amino-N-(hydroxymethyl)pentanamide

Cat. No.: B14318965
CAS No.: 112471-79-1
M. Wt: 146.19 g/mol
InChI Key: OUYPJGBSTAAPSY-UHFFFAOYSA-N
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Description

5-Amino-N-(hydroxymethyl)pentanamide is a modified pentanamide derivative featuring a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the pentanamide backbone. This compound is structurally related to peptide conjugates and enzyme inhibitors, where the hydroxymethyl group may enhance hydrophilicity or participate in hydrogen bonding for biological interactions .

Properties

CAS No.

112471-79-1

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

5-amino-N-(hydroxymethyl)pentanamide

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-6(10)8-5-9/h9H,1-5,7H2,(H,8,10)

InChI Key

OUYPJGBSTAAPSY-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CC(=O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-(hydroxymethyl)pentanamide can be achieved through several methods. One common approach involves the reaction of 5-aminopentanoic acid with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-N-(hydroxymethyl)pentanamide may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(hydroxymethyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

5-Amino-N-(hydroxymethyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-N-(hydroxymethyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group may play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Amino-N-(hydroxymethyl)pentanamide and analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Amino-N-(hydroxymethyl)pentanamide -NH₂, -CH₂OH C₆H₁₃N₂O₂ ~145.18 Likely used in peptide-drug conjugates; enhances solubility
5-Amino-N-(trityloxy)pentanamide (9b) -NH₂, -OTrityl (triphenylmethyl) C₂₄H₂₆N₂O₂ 374.48 Trityl group improves stability during synthesis; used in histone deacetylase inhibitors
5-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pentanamide -NH₂, -SO₂NH₂-thiadiazole C₇H₁₃N₅O₃S₂ 279.33 Sulfamoyl-thiadiazole enhances electronic interactions; potential antimicrobial activity
N-(2-Aminoethyl)-5-(2-oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamide Biotin (hexahydrothienoimidazolone) conjugate C₁₁H₂₁N₅O₂S 287.38 Biotinylation for targeting; used in avidin-biotin systems
5-Chloro-N-(4-nitrophenyl)pentanamide -Cl, -NO₂-phenyl C₁₁H₁₃ClN₂O₃ 256.69 Electron-withdrawing groups (Cl, NO₂) increase reactivity; intermediate in nitro compound synthesis
5-Cyclohexyl-N-pyrrolidinylpentanamide Cyclohexyl, pyrrolidine C₁₆H₂₈N₂O 264.41 IC₅₀ = 2,100–10,400 nM; targets α-galactosidase A for enzyme inhibition

Structural and Functional Analysis

Hydrophilicity vs. Hydrophobicity
  • The hydroxymethyl group in 5-Amino-N-(hydroxymethyl)pentanamide increases hydrophilicity compared to hydrophobic substituents like the trityloxy group () or cyclohexyl group (). This property is critical for solubility in aqueous environments, such as in drug formulations .
  • In contrast, 5-Chloro-N-(4-nitrophenyl)pentanamide () and 5-Amino-N-(trityloxy)pentanamide () exhibit reduced solubility due to bulky/electron-withdrawing groups but offer improved stability in organic synthesis.

Spectroscopic and Analytical Data

  • NMR Shifts : The hydroxymethyl group would produce signals near δ 3.5–4.0 ppm (¹H NMR) for the -CH₂OH moiety, distinct from aromatic protons in trityloxy derivatives (δ 7.28 ppm, ) or sulfamoyl-thiadiazole (δ 7–8 ppm, ).
  • Mass Spectrometry: The molecular ion peak for 5-Amino-N-(hydroxymethyl)pentanamide would appear at ~145 m/z, compared to 279.33 m/z for the sulfamoyl-thiadiazole analog ().

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